molecular formula C7H8FNO B2438786 (S)-1-(2-Fluoropyridin-3-yl)ethanol CAS No. 2227754-92-7

(S)-1-(2-Fluoropyridin-3-yl)ethanol

Cat. No.: B2438786
CAS No.: 2227754-92-7
M. Wt: 141.145
InChI Key: JUYIDKNNTBXRHG-YFKPBYRVSA-N
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Description

(S)-1-(2-Fluoropyridin-3-yl)ethanol is a chiral compound featuring a fluorinated pyridine ring and an ethanol moiety

Properties

IUPAC Name

(1S)-1-(2-fluoropyridin-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUYIDKNNTBXRHG-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(N=CC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Fluoropyridin-3-yl)ethanol typically involves the fluorination of a pyridine derivative followed by the introduction of the ethanol group. One common method is the nucleophilic fluorination of 3-bromo-4-nitropyridine N-oxide, which produces 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be reduced to 3-fluoro-4-aminopyridine . The final step involves the stereoselective reduction of the corresponding ketone to obtain the (S)-enantiomer of 1-(2-Fluoropyridin-3-yl)ethanol.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of chiral catalysts or chiral resolution techniques is crucial to obtain the desired (S)-enantiomer in high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Fluoropyridin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The fluorine atom on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Produces 1-(2-Fluoropyridin-3-yl)acetaldehyde or 1-(2-Fluoropyridin-3-yl)acetic acid.

    Reduction: Produces 3-fluoro-4-aminopyridine.

    Substitution: Produces various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Recent studies have demonstrated that compounds similar to (S)-1-(2-Fluoropyridin-3-yl)ethanol exhibit significant antibacterial properties. For instance, derivatives containing the fluoropyridine moiety have been synthesized and tested against various bacterial strains, showing Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .

Neurological Applications

The compound has been explored for its potential in modulating metabotropic glutamate receptors (mGluRs), which are implicated in neurological disorders. Research indicates that fluorinated compounds can enhance receptor binding affinity and selectivity, suggesting that this compound could be a lead compound for developing treatments for conditions like anxiety and depression .

Case Study: Antibacterial Derivatives

A series of novel derivatives based on this compound were synthesized and evaluated for antibacterial activity. The study highlighted the structure-activity relationship (SAR), showing that modifications at the pyridine ring significantly influenced antibacterial potency. Compounds with additional functional groups exhibited enhanced activity, confirming the importance of the fluorinated pyridine structure in developing effective antibacterial agents .

Case Study: Neurological Modulation

In a study focusing on mGluR modulation, researchers synthesized several fluorinated analogs, including those based on this compound. These compounds were tested in vitro for their ability to activate mGluRs, revealing promising results that suggest potential therapeutic applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (S)-1-(2-Fluoropyridin-3-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(2-Fluoropyridin-3-yl)butan-2-ol
  • 5-Fluoro-2-aminopyrimidine derivatives

Uniqueness

(S)-1-(2-Fluoropyridin-3-yl)ethanol is unique due to its specific stereochemistry and the presence of both a fluorinated pyridine ring and an ethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields .

Biological Activity

(S)-1-(2-Fluoropyridin-3-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by a fluorinated pyridine ring and an alcohol functional group. The synthesis typically involves the introduction of the fluorine atom at the 2-position of the pyridine ring, followed by the formation of the ethanol moiety. Various synthetic routes have been explored to optimize yield and purity, including the use of nucleophilic substitution reactions and palladium-catalyzed coupling methods.

Pharmacological Properties

The biological activity of this compound has been evaluated in several studies, focusing on its interaction with various biological targets:

  • Receptor Binding Affinity : Studies have shown that compounds with a similar structure exhibit significant binding affinity to serotonin receptors (5-HT1A) and dopamine receptors (D2). For instance, compounds derived from similar scaffolds have demonstrated dual agonistic activity at both D2 and 5-HT1A receptors, which are crucial in treating psychiatric disorders .
  • Antibacterial Activity : Recent research indicates that derivatives of fluorinated pyridines possess antibacterial properties. In vitro assays have shown that specific derivatives can inhibit biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves interference with quorum sensing pathways, leading to reduced virulence factor production .
  • Cytotoxicity : The cytotoxic effects of this compound have been assessed using various cancer cell lines. Data suggest that certain concentrations can induce apoptosis in malignant cells while sparing normal cells, indicating a potential therapeutic window .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Neurotransmitter Receptors : A study evaluated the compound's efficacy as a dual agonist for D2 and 5-HT1A receptors. The results indicated that it could modulate neurotransmitter release effectively, suggesting potential applications in treating mood disorders .
  • Antimicrobial Efficacy : Another investigation focused on the compound's ability to combat biofilm-associated infections. The results demonstrated a dose-dependent reduction in biofilm formation, emphasizing its role as an anti-biofilm agent .

Table 1: Biological Evaluation of this compound Derivatives

CompoundTarget ReceptorEC50 (nmol/L)Emax (%)
7a5-HT1A23.797.1
7bD20.954.3
34cD310.054.2

Note: EC50 values represent the concentration needed to achieve half-maximal activation of the receptor; Emax indicates the maximum effect observed.

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